N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused with a pyridine ring, and a nitrobenzamide group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of the pathogens .
Biochemical Pathways
Related compounds have been shown to inhibit the formation of yeast to mold as well as ergosterol formation .
Pharmacokinetics
Similar compounds have been studied for their admet properties .
Result of Action
Related compounds have been shown to display potent activity against several multidrug-resistant candida spp .
Action Environment
It is known that the synthesis of similar compounds can be influenced by factors such as reaction conditions and the presence of solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another method uses ethyl acetate as a solvent and TBHP for a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reagents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine structure and are used in medicinal chemistry.
Uniqueness
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide is unique due to its combination of an imidazo[1,2-a]pyridine moiety with a nitrobenzamide group. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(12-4-6-14(7-5-12)20(22)23)17-9-8-13-11-19-10-2-1-3-15(19)18-13/h1-7,10-11H,8-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCMZDOFUMQJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.